4-Amino-3-hydroxybenzenesulfonic acid

Descripción

Significance of Arylsulfonic Acids in Organic Synthesis and Industrial Chemistry

Arylsulfonic acids, a class of organic compounds characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring, are fundamental building blocks and intermediates in the chemical industry. Their significance stems from the unique properties conferred by the sulfonic acid group, which is strongly acidic and electron-withdrawing, influencing the reactivity of the entire molecule. guidechem.com

These compounds are synthesized primarily through the sulfonation of aromatic hydrocarbons, a key electrophilic aromatic substitution reaction. chemicalbook.com The versatility of arylsulfonic acids is demonstrated by their wide-ranging applications. They are crucial intermediates in the manufacturing of a vast array of products, including:

Dyes and Pigments: Many dyes, particularly azo and anthraquinone (B42736) dyes, are synthesized from arylsulfonic acid precursors. The sulfonic acid group often imparts water solubility to the dye molecules, which is essential for dyeing processes in aqueous media. chemicalbook.com

Pharmaceuticals: They serve as intermediates in the synthesis of various drugs, most notably sulfonamide antibiotics ("sulfa drugs"). chemicalbook.com Their acidic nature also allows them to be used as catalysts in pharmaceutical manufacturing processes.

Detergents and Surfactants: Alkylbenzenesulfonic acids are key components in the production of surfactants used in laundry detergents and other cleaning products. chemicalbook.comgoogle.com

Catalysts: Due to their strong acidity, arylsulfonic acids like p-toluenesulfonic acid are used as catalysts in numerous organic reactions, such as esterification. google.com

Industrial Additives: They are used in the production of ion-exchange resins, corrosion inhibitors, and additives for lubricants and cements. chemicalbook.comapolloscientific.co.ukgoogle.com

The Multifunctional Nature of 4-Amino-3-hydroxybenzenesulfonic acid in Chemical Transformations

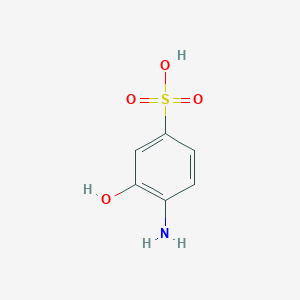

This compound (CAS No. 2592-14-5) is an archetypal multifunctional molecule within the arylsulfonic acid family. cymitquimica.com Its structure incorporates three distinct functional groups on a benzene (B151609) ring: an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H). This arrangement allows for diverse reactivity and makes it a subject of interest in chemical transformations. cymitquimica.com

The sulfonic acid group provides strong acidic properties, while the amino group imparts basicity. cymitquimica.com The hydroxyl group can participate in hydrogen bonding and enhances solubility in polar solvents. cymitquimica.com This combination of functional groups allows the molecule to potentially act as a versatile intermediate in organic synthesis.

Recent research has identified this compound as a key intermediate in the biodegradation pathways of certain toxic dyes and antibiotics. mdpi.com For example, studies on the degradation of Remazol Red dye and the antibiotic sulfachloropyridazine (B1682503) have shown that enzymatic or oxidative processes can cleave larger molecules to form this compound. mdpi.com In these transformations, the compound is typically formed through the hydroxylation of a precursor like 4-Aminobenzenesulfonic acid, demonstrating its role in complex, multi-step environmental and biochemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2592-14-5 |

| Molecular Formula | C₆H₇NO₄S |

| Molecular Weight | 189.19 g/mol |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH), Sulfonic Acid (-SO₃H) |

This table contains computer-generated data and may require experimental validation.

Overview of Current Research Trajectories and Future Perspectives on this compound

Current research specifically focused on this compound is limited. The primary context in which it appears in recent scientific literature is as a transient intermediate in the degradation of more complex pollutants. mdpi.com These studies are significant as they confirm the compound's existence in reaction pathways and provide insights into the mechanisms of pollutant breakdown.

Despite the scarcity of dedicated research, the unique structure of this compound suggests several promising future perspectives:

Intermediate for Novel Dyes: While its isomer, 3-Amino-4-hydroxybenzenesulfonic acid, is a well-known dye intermediate, the title compound remains largely unexplored in this area. Its specific substitution pattern could potentially be leveraged to create novel dyes with unique color and fastness properties.

Monomer for Specialty Polymers: The presence of three reactive sites (amino, hydroxyl, and the aromatic ring) makes it a candidate for the synthesis of specialty polymers. These polymers could exhibit properties such as high thermal stability, ion-exchange capabilities, or specific affinities, useful in materials science.

Pharmaceutical Scaffolding: As a substituted aminophenol, the core structure is relevant in medicinal chemistry. Future research could explore its potential as a building block for synthesizing new pharmaceutical agents, where the sulfonic acid group could enhance water solubility and bioavailability.

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3-hydroxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3,8H,7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYSAVOFADVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593370 | |

| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2592-14-5 | |

| Record name | 4-Amino-3-hydroxybenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Amino 3 Hydroxybenzenesulfonic Acid

Established Synthetic Pathways for 4-Amino-3-hydroxybenzenesulfonic acid

The synthesis of this compound, a key intermediate in the production of dyes and pharmaceuticals, is accomplished through several established chemical routes. google.comnih.gov These methods primarily involve the functionalization of substituted benzene (B151609) precursors to introduce the requisite amino, hydroxyl, and sulfonic acid moieties.

Sulfonation Reactions of Aminophenol Precursors

A direct and common method for synthesizing this compound involves the electrophilic sulfonation of an aminophenol precursor. google.com The most direct precursor for this pathway is 2-aminophenol (B121084) (also known as ortho-aminophenol).

In this process, 2-aminophenol is reacted with sulfuric acid. google.com The electrophilic species, sulfur trioxide (SO₃) or its protonated form, attacks the aromatic ring. aakash.ac.in The amino (-NH₂) and hydroxyl (-OH) groups are both activating, ortho-, para-directing groups. The sulfonic acid group (-SO₃H) is sterically bulky, and its introduction is often favored at the para-position relative to the hydroxyl group to minimize steric hindrance, resulting in the desired this compound product. aakash.ac.in This approach is valued for its relatively short reaction route and simplicity. google.com

Table 1: Sulfonation of 2-Aminophenol

| Precursor | Reagent | Product | Key Advantage |

|---|

Reductive Synthesis Routes from Nitro-Substituted Aromatic Compounds

An alternative pathway to this compound involves the chemical reduction of a nitro-substituted aromatic precursor. This multi-step approach typically begins with a different starting material, such as chlorobenzene (B131634). The synthesis proceeds through sequential sulfonation, nitration, and hydrolysis, followed by a final reduction step. google.com

For instance, a precursor like 4-hydroxy-3-nitrobenzenesulfonic acid can be subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). Historically, methods like iron powder reduction were used for this transformation. google.com While effective, these older methods are often associated with environmental concerns, such as the generation of iron-containing waste. google.com Modern organic synthesis employs a variety of reducing agents for this purpose, including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or other metal-based reductions (e.g., using tin or zinc in acidic media). This route, while longer, offers versatility in precursor selection. google.com

Modernized Synthetic Protocols: Ultrasonically Assisted Methods for Sulfonation

Recent advancements in synthetic methodology have introduced ultrasonically assisted techniques to improve the efficiency of sulfonation reactions. scirp.org Sonication, the application of ultrasound energy to a reaction mixture, can enhance reaction rates and yields. scirp.org

In the context of synthesizing sulfonic acids, ultrasound has been successfully applied to the sulfonation of aromatic compounds like phenols and anilines. scirp.org The process often involves using a Vilsmeier-Haack (VH) reagent (generated from dimethylformamide with phosphoryl chloride or thionyl chloride) in the presence of sodium bisulfite. scirp.org The reaction is conducted in a sonicator bath at room temperature. scirp.org The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature zones, which enhances mass transfer and accelerates the chemical reaction. nih.gov Studies have shown that the yields obtained under sonication are significantly enhanced compared to conventional stirring methods. scirp.org

Table 2: Comparison of Conventional vs. Ultrasonically Assisted Sulfonation

| Method | Conditions | Key Advantage |

|---|---|---|

| Conventional Stirring | Room temperature, mechanical stirring | Standard, established procedure scirp.org |

Advanced Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is governed by the interplay of its three functional groups attached to the aromatic ring. These substituents influence the electron density of the ring and direct the position of further chemical transformations.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

-OH (Hydroxyl) group: A strongly activating, ortho-, para-directing group.

-NH₂ (Amino) group: A strongly activating, ortho-, para-directing group.

-SO₃H (Sulfonic acid) group: A deactivating, meta-directing group.

The combined effect of the powerful activating hydroxyl and amino groups dominates the deactivating effect of the sulfonic acid group, making the ring susceptible to further electrophilic attack. The directing influence of the -OH and -NH₂ groups will steer incoming electrophiles to the positions ortho and para relative to them.

Considering the existing substitution pattern (substituents at C1, C2, and C4 if we number the sulfonic acid at C1), the available positions for substitution are C3, C5, and C6. The positions ortho to the activating groups (-OH at C3, -NH₂ at C4) are C2, C5, and C6. Therefore, an incoming electrophile would be directed primarily to positions 5 and 6.

A practical example is the nitration of the sulfonated precursor. After the sulfonation of 2-aminophenol, nitric acid or a nitrate (B79036) salt can be added to the reaction mixture to introduce a nitro group onto the ring, yielding 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid. google.com In this case, the electrophile (the nitronium ion, NO₂⁺) is directed to the position ortho to the hydroxyl group and meta to the amino group, demonstrating the powerful directing influence of these substituents. google.commasterorganicchemistry.com

Nucleophilic Substitution Reactions Mediated by the Amino Group

The amino group of this compound is nucleophilic and can participate in substitution reactions with suitable electrophiles. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, leading to the formation of new C-N bonds. Two common examples of such reactions are acylation and alkylation.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the amino nitrogen. Typically, this is achieved by reacting the aminobenzenesulfonic acid with an acyl chloride or an acid anhydride. The reaction proceeds via a nucleophilic addition-elimination mechanism. docbrown.infosavemyexams.com The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion, resulting in the formation of an N-substituted amide derivative. chemguide.co.uk The presence of the hydroxyl and sulfonic acid groups on the aromatic ring can influence the reactivity of the amino group through electronic effects.

Alkylation: The amino group can also undergo alkylation with alkyl halides. ucalgary.ca In this SN2 reaction, the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. ucalgary.ca This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org Controlling the degree of alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to multiple alkylations. masterorganicchemistry.com The reaction conditions, such as the choice of solvent and base, can be optimized to favor mono-alkylation. rsc.org

Diazotization and Azo Coupling Reactions for Dye Synthesis

The primary aromatic amino group in this compound makes it a valuable precursor in the synthesis of azo dyes. This process involves two key steps: diazotization followed by azo coupling.

Diazotization: In the first step, the amino group is converted into a diazonium salt. This is typically achieved by treating an acidic solution of this compound with a cold solution of sodium nitrite (B80452) (NaNO₂). The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The resulting diazonium salt is a highly reactive species and a potent electrophile.

Azo Coupling: The second step is the azo coupling reaction, where the diazonium salt reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine. rsc.org The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction. The position of coupling on the aromatic ring of the coupling component is directed by the activating groups present. This reaction results in the formation of an azo compound, characterized by the -N=N- (azo) bridge, which links the two aromatic rings. The extended conjugated system of the resulting molecule is responsible for its color, making these compounds useful as dyes. The specific color of the dye can be tuned by varying the structure of the diazo component and the coupling component.

Oxidation and Reduction Chemistry of Aromatic Amino and Hydroxyl Groups

The aromatic ring of this compound is substituted with both an amino and a hydroxyl group, making it susceptible to oxidation-reduction reactions.

Oxidation: The presence of both amino and hydroxyl groups makes the aromatic ring electron-rich and thus prone to oxidation. ua.es Oxidation of aminophenols can be complex, and the products formed depend on the oxidizing agent and the reaction conditions. rsc.orgresearchgate.net Mild oxidizing agents can lead to the formation of quinone-imine or quinonoid structures. For instance, the oxidation of p-aminophenol can yield benzoquinone imines. rsc.org In some cases, oxidation can lead to polymerization, forming colored polymeric products. ua.esnih.gov The oxidation of 2-aminophenol, a related compound, can be catalyzed by copper complexes to form 2-aminophenoxazine-3-one. iitkgp.ac.in

Reduction: While the focus of this section is on the reactions of this compound, it is worth noting that the synthesis of this compound often involves a reduction step. For example, a related compound, 4-nitrophenol, can be reduced to 4-aminophenol (B1666318) using various reducing agents and catalysts. mdpi.combibliomed.orgacs.orgchemijournal.com This highlights the general principle of reducing a nitro group on an aromatic ring to an amino group.

Synthesis and Characterization of Novel Derivatives of this compound

Schiff Base Formation and Related Condensation Reactions

The amino group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff base contains a C=N double bond (azomethine group).

The formation of Schiff bases introduces a new functional group that can significantly alter the chemical and physical properties of the parent molecule. These derivatives are of interest due to their diverse applications, including in coordination chemistry as ligands for metal complexes.

The characterization of these Schiff base derivatives typically involves spectroscopic techniques such as:

FT-IR Spectroscopy: To confirm the formation of the imine bond, which shows a characteristic stretching vibration in the range of 1600-1700 cm⁻¹.

¹H NMR Spectroscopy: The proton of the azomethine group (-CH=N-) gives a characteristic signal in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon of the azomethine group also shows a characteristic chemical shift.

Polymeric and Co-polymeric Derivatives via Electrochemical Polymerization

Derivatives of this compound can be used as monomers for the synthesis of polymeric and co-polymeric materials through electrochemical polymerization. This technique involves the use of an electric potential to initiate and propagate the polymerization of the monomer onto an electrode surface.

For example, a similar compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, has been electropolymerized on a glassy carbon electrode. The resulting polymer film exhibits electroactive properties. The polymerization process can be monitored and controlled by electrochemical techniques such as cyclic voltammetry. The properties of the resulting polymer, such as its conductivity, stability, and morphology, can be influenced by the polymerization conditions, including the monomer concentration, solvent, supporting electrolyte, and the applied potential range.

The resulting polymers can have potential applications in various fields, such as in the development of sensors, electrocatalysts, and modified electrodes.

Metal Complexation with Schiff Base Ligands Derived from this compound

Schiff bases derived from this compound can act as versatile ligands for the formation of metal complexes. The presence of the azomethine nitrogen and the hydroxyl oxygen atoms provides potential coordination sites for metal ions. These ligands can coordinate with a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II), to form stable complexes.

The synthesis of these metal complexes is typically carried out by reacting the Schiff base ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their structure and properties.

Characterization Techniques for Metal Complexes:

| Technique | Information Obtained |

| Elemental Analysis | Confirms the stoichiometry of the metal complex. |

| Molar Conductivity | Determines the electrolytic nature of the complex. |

| FT-IR Spectroscopy | Shows shifts in the vibrational frequencies of the C=N and O-H groups upon coordination to the metal ion. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions and the geometry of the complex. |

| Magnetic Susceptibility | Determines the magnetic properties of the complex and provides insights into the oxidation state and geometry of the metal center. |

| Thermal Analysis (TGA/DTA) | Investigates the thermal stability of the complex and the presence of coordinated or lattice water molecules. |

The formation of metal complexes can enhance or modify the properties of the Schiff base ligand, leading to potential applications in areas such as catalysis and materials science.

Spectroscopic and Computational Elucidation of 4 Amino 3 Hydroxybenzenesulfonic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Analysis and Characterization

The precise arrangement of amino, hydroxyl, and sulfonic acid functional groups on the benzene (B151609) ring imparts unique spectroscopic signatures to 4-amino-3-hydroxybenzenesulfonic acid, which can be elucidated through various analytical methods.

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. Both FTIR and FT-Raman techniques probe the vibrational modes of chemical bonds, providing a molecular fingerprint. For this compound, the spectra would be characterized by distinct bands corresponding to its constituent groups.

The O-H stretching of the phenolic group and the N-H stretching of the amino group are expected to appear as broad and sharp bands, respectively, in the high-frequency region (3200-3600 cm⁻¹). The sulfonic acid group (-SO₃H) would be identifiable by the strong, asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions. Aromatic C=C stretching vibrations from the benzene ring would produce characteristic peaks in the 1600-1450 cm⁻¹ range.

Table 1. Expected Vibrational Frequencies for this compound This table presents predicted data based on established group frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | 3500 - 3200 (Broad) |

| N-H (Amino) | Stretching | 3500 - 3300 (Sharp, Doublet) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1620 - 1450 |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1250 - 1120 |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1080 - 1010 |

| C-S (Sulfonic Acid) | Stretching | 800 - 600 |

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons. The substitution pattern would lead to complex splitting (e.g., doublets and doublet of doublets). The chemical shifts would be influenced by the electronic effects of the substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups would shield adjacent protons (shifting them upfield), while the electron-withdrawing sulfonic acid (-SO₃H) group would deshield them (shifting them downfield). The labile protons of the -NH₂, -OH, and -SO₃H groups would appear as broad singlets, whose positions are dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbons of the benzene ring, as the substitution pattern makes them chemically non-equivalent. The carbons directly attached to the oxygen, nitrogen, and sulfur atoms would show the most significant shifts. The carbon bearing the hydroxyl group (C3) would resonate around 145-155 ppm, while the carbon attached to the amino group (C4) would be found in a similar or slightly downfield region. The carbon bonded to the sulfonic acid group (C1) would be significantly deshielded.

Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on empirical calculations and substituent effects.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H) |

|---|---|---|---|

| ¹H | H-2 | ~7.5 - 7.8 | d |

| H-5 | ~6.8 - 7.1 | dd | |

| H-6 | ~7.2 - 7.5 | d | |

| ¹³C | C-1 (C-SO₃H) | ~135 - 145 | - |

| C-2 | ~125 - 130 | - | |

| C-3 (C-OH) | ~145 - 155 | - | |

| C-4 (C-NH₂) | ~140 - 150 | - | |

| C-5 | ~115 - 120 | - | |

| C-6 | ~120 - 125 | - |

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₇NO₄S), the nominal molecular weight is 189.19 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental formula.

The fragmentation pattern in the mass spectrum would be indicative of the molecule's structure. Common fragmentation pathways for aromatic sulfonic acids include the loss of the sulfonic acid group as an SO₃ molecule (loss of 80 Da) or an •SO₃H radical. Other likely fragments would arise from the cleavage of the C-S bond or the loss of small neutral molecules like water (H₂O) from the hydroxyl group.

Table 3. Expected Mass Spectrometry Data for this compound This table presents calculated and predicted data.

| Ion | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₆H₈NO₄S]⁺ | 190.0174 | Protonated Molecular Ion |

| [M-SO₃+H]⁺ | [C₆H₈NO]⁺ | 110.0606 | Loss of sulfur trioxide |

| [M-H₂O+H]⁺ | [C₆H₆NOS]⁺ | 172.0068 | Loss of water |

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic ring. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are strong auxochromes, is predicted to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pair electrons on the nitrogen and oxygen atoms.

Table 4. Predicted UV-Vis Absorption Data for this compound This table presents predicted data based on the effects of substituent groups on aromatic systems.

| Transition Type | Expected λₘₐₓ Range (nm) | Associated Chromophore |

|---|---|---|

| π→π | ~210 - 240 | Benzene Ring (Primary Band) |

| π→π | ~270 - 300 | Benzene Ring (Secondary Band, shifted by substituents) |

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), spectroscopy is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound, ESR would be most relevant for studying radical species generated during chemical or electrochemical polymerization.

The oxidative polymerization of substituted anilines and phenols proceeds through radical cation intermediates. If this compound were to be polymerized, ESR spectroscopy could be employed to detect these transient radical cations, providing insight into the polymerization mechanism. The resulting polymer, if it possesses a conjugated backbone like polyaniline, can exist in a conductive, paramagnetic state (polaron form) that is ESR-active. While specific ESR studies on polymers derived from this compound are not documented in the searched literature, the technique remains crucial for characterizing the electronic structure of any such resulting polymeric systems.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. A TGA thermogram for this compound would likely show a multi-step decomposition process.

The initial weight loss, typically occurring below 150°C, would correspond to the evaporation of any residual solvent or adsorbed water. The first major decomposition step would likely involve the desulfonation process, where the sulfonic acid group is removed, often as SO₃. This is a common decomposition pathway for aromatic sulfonic acids. At higher temperatures, the remaining organic structure, consisting of the aminophenol moiety, would undergo further degradation and charring. The final residual mass at the end of the analysis would correspond to any thermally stable inorganic residue. The precise temperatures of these decomposition events would define the compound's thermal stability.

Table 5. Predicted Thermal Decomposition Stages for this compound This table presents a hypothetical decomposition profile based on the known chemistry of its functional groups.

| Decomposition Stage | Approximate Temperature Range (°C) | Likely Mass Loss Event |

|---|---|---|

| 1 | < 150 | Loss of adsorbed water/solvent |

| 2 | 200 - 350 | Desulfonation (loss of -SO₃) |

| 3 | > 350 | Decomposition of the aromatic ring and other functional groups |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to investigate the molecular properties of this compound at an atomic level. These methods provide insights into the electronic structure, geometry, and vibrational characteristics of the molecule, complementing experimental data and aiding in the interpretation of spectroscopic results.

The geometry of the 4-hydroxybenzenesulfonate (B8699630) anion was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized geometry reveals the key structural parameters of the benzenesulfonate (B1194179) core. For instance, the calculated S-O bond lengths in the sulfonate group are slightly elongated compared to some other similar structures, a phenomenon attributed to the strong hydrogen bonding interactions present within the crystal structure of the analyzed salt. doi.org

The vibrational frequencies for the 4-hydroxybenzenesulfonate anion were also calculated at the same level of theory. These theoretical frequencies are instrumental in assigning the experimentally observed bands in the Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. The table below presents a selection of calculated vibrational frequencies and their corresponding assignments for the 4-hydroxybenzenesulfonate moiety.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | 3450 | 3450 | - |

| C-H Stretch (aromatic) | 3100-3000 | 3075 | 3070 |

| SO₃ Asymmetric Stretch | 1250 | 1255 | 1250 |

| SO₃ Symmetric Stretch | 1050 | 1045 | 1040 |

| C-S Stretch | 700 | 705 | 700 |

Note: The presented data is based on the 4-hydroxybenzenesulfonate anion within the 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate crystal structure. doi.org The experimental values are from the same study.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For the 4-hydroxybenzenesulfonate anion, as part of the 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate complex, the HOMO and LUMO energies have been calculated. doi.org The analysis of these frontier orbitals reveals the potential for intramolecular charge transfer (ICT). The HOMO is primarily localized on the electron-rich 4-hydroxybenzenesulfonate anion, while the LUMO is situated on the electron-deficient 2-amino-3-nitropyridinium cation. This distribution indicates a significant charge transfer from the anion to the cation upon electronic excitation.

The energy gap between the HOMO and LUMO is a critical parameter that influences the non-linear optical (NLO) properties of a material. A smaller energy gap generally corresponds to a higher molecular hyperpolarizability. The calculated HOMO-LUMO energy gap for the 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate complex suggests the potential for NLO applications, driven by the efficient charge transfer mechanism between the anionic and cationic components. doi.org

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 4.0 |

Note: The presented data is for the 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate complex. doi.org The values are approximate and serve to illustrate the concept.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. This analysis provides a detailed picture of the bonding and antibonding interactions that contribute to molecular stability.

In the context of the 4-hydroxybenzenesulfonate anion within the previously mentioned salt, NBO analysis has been employed to elucidate the stability arising from hyperconjugative interactions. doi.org These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of SO₃ | σ(C-C) of ring | ~2-5 | Hyperconjugation |

| σ(C-C) of ring | σ(C-C) of ring | ~1-3 | π-delocalization |

| LP(N) of cation | σ*(O-H) of anion | >10 | Hydrogen Bonding |

Note: The presented data is illustrative of the types of interactions and their approximate energies as determined for the 2-amino-3-nitropyridinium 4-hydroxybenzenesulfonate complex. doi.org

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. This method can provide valuable information about the conformational flexibility of a molecule and the nature of its intermolecular interactions in different environments.

A review of the current scientific literature reveals a lack of studies employing molecular dynamics simulations specifically for this compound. Consequently, detailed information regarding its conformational dynamics and intermolecular interaction patterns from this theoretical approach is not available at present. Such studies would be beneficial in understanding its behavior in solution and its interactions with other molecules, which is crucial for various applications.

Research Applications and Emerging Potentials of 4 Amino 3 Hydroxybenzenesulfonic Acid in Chemical Science

Role in Advanced Materials Development

The functional groups on the 3-amino-4-hydroxybenzenesulfonic acid molecule make it a valuable monomer for creating polymers with specific, desirable properties. Its application in materials science is an area of active investigation, particularly in the realm of electroactive polymers.

Polymer and Copolymer Applications for Enhanced Electrical Conductivity and Redox Activity

3-amino-4-hydroxybenzenesulfonic acid (AHBS) can be readily polymerized through electrochemical methods to create a stable, electroactive film on electrode surfaces. electrochemsci.orgelectrochemsci.org This process, known as electropolymerization, results in the formation of poly(3-amino-4-hydroxybenzenesulfonic acid) (PAHBS), a polymer that exhibits significant redox activity. electrochemsci.orgelectrochemsci.org

The electrochemical behavior of the PAHBS film has been characterized using techniques such as cyclic voltammetry, which confirms its ability to undergo reversible oxidation and reduction processes. electrochemsci.org This redox activity is crucial for applications where electron transfer is a key mechanism. The presence of sulfonic acid groups in the polymer backbone contributes to its properties and allows for electrostatic interactions with other charged molecules. electrochemsci.org While research into the bulk electrical conductivity of homopolymers of AHBS is still emerging, the inherent redox activity and the conductive nature of similar polyaniline-derivative films suggest its potential for applications in electronic devices and as a component in conductive composite materials. researchgate.net

Precursors for Specialized Bioplastics with Enhanced Properties

A review of current scientific literature does not indicate that 4-amino-3-hydroxybenzenesulfonic acid is presently being utilized as a precursor for the development of specialized bioplastics. This remains a potential area for future research, where its functional groups could theoretically be exploited to impart specific properties such as biodegradability or modified mechanical strength.

Development of Polyester (B1180765) Materials with Modified Dye Affinity

While this compound is known as an intermediate in the synthesis of various dyes, its specific application in the chemical modification of polyester materials to alter their dye affinity has not been reported in available research. nih.gov The development of methods to incorporate such functional molecules into the polyester backbone could offer a route to creating fabrics with enhanced dyeing characteristics, representing a possible avenue for future materials science exploration.

Application in Sensor Technologies

The unique chemical properties of this compound and its derivatives have been successfully leveraged in the creation of highly sensitive and selective chemical sensors.

Colorimetric Chemosensors for Anion Detection based on Schiff Bases

Derivatives of 3-amino-4-hydroxybenzenesulfonic acid have been shown to be highly effective as colorimetric chemosensors for the detection of various anions. itu.edu.trresearchgate.net By reacting the amino group of the molecule with different aldehyde compounds, researchers can synthesize a class of molecules known as Schiff bases. researchgate.net These Schiff base compounds can exhibit distinct and visible color changes upon interaction with specific anions. researchgate.net

This sensing mechanism is based on the interaction between the anion and the Schiff base, which alters the electronic properties of the molecule and, consequently, its absorption of visible light. researchgate.net The selectivity and sensitivity of the sensor can be tuned by changing the structure of the aldehyde used in the synthesis. Research has demonstrated that these Schiff bases can provide a rapid, "naked-eye" detection method for anions like fluoride (B91410) (F⁻), cyanide (CN⁻), and hydroxide (B78521) (OH⁻) in solution. itu.edu.trresearchgate.net

The table below summarizes the colorimetric response of a Schiff base derived from 3-amino-4-hydroxybenzenesulfonic acid and 2,5-dihydroxybenzaldehyde (B135720) upon the addition of various anions in a DMSO solution. researchgate.net

| Anion Added | Initial Color of Solution | Final Color of Solution |

| Fluoride (F⁻) | Light Yellow | Orange |

| Acetate (AcO⁻) | Light Yellow | Orange |

| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Light Yellow | Orange |

| Cyanide (CN⁻) | Light Yellow | Dark Red |

| Hydroxide (OH⁻) | Light Yellow | Dark Red |

| Other Anions (Cl⁻, Br⁻, I⁻, etc.) | Light Yellow | No significant change |

Electrochemiluminescence Sensors for Detection of Cationic Dyes

The polymer derived from 3-amino-4-hydroxybenzenesulfonic acid, PAHBS, serves as a foundational component in the fabrication of novel solid-state electrochemiluminescence (ECL) sensors. electrochemsci.orgelectrochemsci.org These sensors have been successfully applied to the detection of cationic dyes, such as Malachite green (MG), which is a compound of concern in aquaculture. electrochemsci.org

The sensor is constructed by electropolymerizing AHBS onto a glassy carbon electrode. electrochemsci.org The resulting PAHBS film is then used to immobilize a ruthenium complex, Ru(bpy)₃²⁺, through electrostatic interactions between the negatively charged sulfonic acid groups on the polymer and the positively charged ruthenium complex. electrochemsci.org The ECL signal generated by this modified electrode is quenched in the presence of the target analyte (Malachite green). The degree of quenching is proportional to the concentration of the dye, allowing for sensitive quantification. electrochemsci.org This method provides a fast, low-cost, and highly sensitive alternative to traditional analytical techniques. electrochemsci.org

The performance characteristics of the PAHBS-based ECL sensor for Malachite green detection are detailed in the following table. electrochemsci.orgelectrochemsci.org

| Parameter | Value |

| Analyte | Malachite green (MG) |

| Linear Detection Range | 5.0 × 10⁻⁸ to 1.0 × 10⁻⁵ mol L⁻¹ |

| Limit of Detection (LOD) | 2.5 × 10⁻⁸ mol L⁻¹ |

| Application | Determination of MG in pond water |

Biotransformation and Enzymatic Applications

The unique arrangement of amino and hydroxyl groups on the benzene (B151609) sulfonic acid core makes compounds like this compound potential substrates for oxidative enzymes, leading to the formation of complex and often colorful molecules. Research in this area is driven by the need for greener and more sustainable chemical processes.

Laccases (benzenediol:oxygen oxidoreductases, EC 1.10.3.2) are copper-containing enzymes that have demonstrated significant potential in the synthesis of phenoxazinone dyes from ortho-aminophenol precursors. nih.govacs.org The process is valued as an eco-friendly alternative to conventional chemical methods, which often require harsh, toxic, and mutagenic compounds at elevated temperatures. nih.gov

The general mechanism involves the laccase-catalyzed one-electron oxidation of the aminophenol substrate, generating a highly reactive phenoxy radical intermediate. nih.gov This is followed by a series of non-enzymatic, spontaneous coupling reactions that lead to the formation of the stable, colored phenoxazinone structure. nih.gov This biocatalytic route is typically performed in aqueous solutions at moderate pH and temperature, aligning with the principles of green chemistry. acs.org

Studies on isomers such as 3-amino-4-hydroxybenzenesulfonic acid have successfully yielded water-soluble phenoxazinone dyes, demonstrating the viability of this enzymatic approach for sulfonated aminophenols. nih.gov The oxidative cross-coupling reactions of different substituted o-aminophenols, catalyzed by laccase, can even produce non-symmetrically substituted phenoxazinones, a task that is difficult to control through traditional chemical synthesis. nih.govresearchgate.net This enzymatic strategy not only simplifies the synthesis process but also allows for the creation of novel dye structures with high water solubility, a desirable trait for applications in textiles and biological assays. researchgate.net

Beyond isolated enzymes, whole-cell biotransformation using fungi, particularly white-rot fungi known for their robust enzymatic systems, presents a promising avenue for dye synthesis. nih.govfrontiersin.org This method leverages the natural metabolic machinery of the microorganisms, which produce oxidative enzymes like laccases, to convert precursor molecules into desired products. mdpi.com Using whole cells can be more cost-effective than using purified enzymes, as it bypasses the need for costly and time-consuming enzyme isolation and purification steps. nih.gov

Research on the structural isomer 3-amino-4-hydroxybenzenesulfonic acid has shown that several strains of white-rot fungi can effectively transform it into phenoxazinone dyes. Immobilized fungal biomass can catalyze the transformation of benzene and naphthalene (B1677914) derivatives in liquid cultures, yielding stable products with good dyeing properties. frontiersin.orgmdpi.comfrontiersin.org The effectiveness of the transformation can be influenced by the specific fungal strain used, as detailed in the table below.

| Fungal Strain | Ecological Type | Observed Transformation Capability |

|---|---|---|

| Trametes versicolor | White-rot fungus | Effective in transforming aminophenol precursors into colored dyes. |

| Fomes fomentarius | White-rot fungus | Demonstrated high efficiency in color development from precursors. |

| Abortiporus biennis | White-rot fungus | Capable of transforming precursors into colored substances. |

| Cerrena unicolor | White-rot fungus | Used to produce laccase for the synthesis of phenoxazine (B87303) dyes. nih.gov |

This whole-cell approach simplifies the production process and highlights the potential of using fungal biomass as an industrial-grade biocatalyst for synthesizing dyes and other commercially important chemicals. frontiersin.org

Environmental Chemistry and Biodegradation Studies of 4 Amino 3 Hydroxybenzenesulfonic Acid

Aerobic and Anaerobic Biodegradation Mechanisms

The biodegradation of sulfonated aromatic compounds like 4-Amino-3-hydroxybenzenesulfonic acid is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic strategies to cleave the stable carbon-sulfur bond and mineralize the aromatic ring under both aerobic and anaerobic conditions.

Microbial Desulfonation of Sulfonated Aromatic Compounds

Microbial desulfonation is a critical initial step in the breakdown of aromatic sulfonates. Bacteria can utilize these compounds as a source of carbon, sulfur, or energy.

Aerobic Desulfonation: Under aerobic conditions, bacteria employ oxygenases to initiate the desulfonation process. nih.gov One common mechanism involves the destabilization of the C-S bond by introducing an oxygen atom onto the carbon to which the sulfonate group is attached. nih.gov This is typically achieved by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring. This hydroxylation can lead to the spontaneous or enzymatically catalyzed elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). For instance, studies on compounds like benzenesulfonic acid have shown that initial dioxygenation leads to the formation of a catechol intermediate, which is then susceptible to ring cleavage and subsequent desulfonation. researchgate.net While specific enzymes for this compound have not been detailed, a similar oxygenolytic mechanism is the predicted pathway for its aerobic desulfonation.

Anaerobic Desulfonation: Anaerobic desulfonation of aromatic sulfonates has also been observed, particularly when these compounds serve as the sole source of sulfur for microorganisms. nih.gov Certain fermentative bacteria, such as strains of Clostridium, have been shown to quantitatively desulfonate various arylsulfonates under anaerobic conditions. nih.govresearchgate.net The precise biochemical mechanism for anaerobic desulfonation of aromatic rings is still under investigation but represents a formally reductive cleavage of the C-S bond. nih.gov This process allows anaerobic bacteria to assimilate the sulfur for growth. nih.gov

Table 1: General Mechanisms of Microbial Desulfonation

| Condition | Key Enzymes/Process | Mechanism Description | Reference |

|---|---|---|---|

| Aerobic | Oxygenases (Mono- or Dioxygenases) | Introduction of hydroxyl groups onto the aromatic ring destabilizes the C-SO₃⁻ bond, leading to the release of sulfite. | nih.gov |

| Anaerobic | Reductive Cleavage | A formally reductive process cleaves the C-SO₃⁻ bond, allowing sulfur assimilation. The exact enzymatic pathway is not fully elucidated. | nih.gov |

Fungal Degradation Pathways for Sulfonated Aromatic Amines

White-rot fungi are particularly effective in degrading a wide range of recalcitrant aromatic compounds, including those with structures similar to this compound. Their efficacy stems from a powerful set of non-specific, extracellular ligninolytic enzymes.

The primary enzymes involved are:

Lignin Peroxidases (LiP): These have a high redox potential and can oxidize non-phenolic aromatic rings.

Manganese Peroxidases (MnP): These oxidize Mn(II) to Mn(III), which in turn acts as a diffusible oxidizer of phenolic and other aromatic structures.

Laccases: These copper-containing enzymes oxidize phenolic compounds and aromatic amines.

The degradation of an aminophenolic compound like this compound by white-rot fungi would likely be initiated by these extracellular enzymes. Laccases and peroxidases would catalyze a one-electron oxidation of the hydroxyl and amino groups, generating highly reactive phenoxy and aminyl radicals. These radicals can then undergo several reactions, including polymerization, or further oxidation leading to the formation of quinone-like structures. These transformations can result in detoxification and may precede the opening of the aromatic ring, eventually leading to complete mineralization.

Role of Autoxidation in Environmental Transformation

In addition to microbial action, this compound can undergo abiotic transformation through autoxidation, particularly in aerobic aqueous environments. Aminophenols are known to be susceptible to oxidation by dissolved molecular oxygen, a process that can be influenced by pH and the presence of metal ions.

The autoxidation process is believed to proceed via a free-radical mechanism. The initial step is the oxidation of the aminophenol to a semiquinoneimine radical. This radical is unstable and can participate in several subsequent reactions:

Dimerization and Polymerization: Radicals can couple with each other, leading to the formation of dimers, trimers, and larger polymeric substances of a humic nature.

Formation of Quinoneimines: Further oxidation of the radical can lead to the formation of a quinoneimine, a reactive intermediate.

These abiotic reactions result in the transformation of the parent compound into a mixture of colored, often polymeric, products. This process can contribute to the natural attenuation of the compound in the environment, although it does not necessarily lead to complete mineralization.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). hydrogenlink.com

Hydroxyl Radical-Mediated Oxidative Degradation

Hydroxyl radicals are extremely powerful and non-selective oxidizing agents that can rapidly degrade a wide variety of organic compounds. hydrogenlink.com The reaction of •OH with this compound is expected to be very fast and can proceed through several pathways:

Electrophilic Addition: The hydroxyl radical can attack the electron-rich aromatic ring, adding a hydroxyl group to form hydroxylated intermediates. researchgate.net This addition destabilizes the aromatic system and is a primary step toward ring cleavage.

Hydrogen Abstraction: •OH can abstract a hydrogen atom from the amino (-NH₂) or hydroxyl (-OH) groups, forming aminyl and phenoxy radicals, respectively.

Electron Transfer: Direct electron transfer from the aromatic ring to the hydroxyl radical can occur.

These initial reactions generate organic radicals that undergo further rapid reactions with oxygen, leading to a cascade of oxidative degradation steps. This process ultimately results in the opening of the aromatic ring and its conversion into smaller, more biodegradable organic acids (like formic and acetic acid), and eventually to complete mineralization into carbon dioxide (CO₂), water (H₂O), sulfate (B86663) (SO₄²⁻), and nitrate (B79036) (NO₃⁻) ions. mdpi.com

Table 2: Potential Reaction Sites for Hydroxyl Radical Attack

| Site of Attack | Type of Reaction | Initial Products |

|---|---|---|

| Aromatic Ring | Electrophilic Addition | Hydroxylated derivatives |

| Amino Group (-NH₂) | Hydrogen Abstraction | Aminyl radical |

| Hydroxyl Group (-OH) | Hydrogen Abstraction | Phenoxy radical |

Catalytic Ozonation for Degradation Pathways and Intermediate Identification

Ozonation is another effective AOP for treating water contaminated with refractory organic pollutants. The efficiency of ozonation can be significantly enhanced by the use of catalysts (heterogeneous or homogeneous), a process known as catalytic ozonation. Catalysts promote the decomposition of ozone (O₃) to generate a higher concentration of hydroxyl radicals, thereby accelerating the degradation of organic compounds.

While direct studies on the catalytic ozonation of this compound are limited, research on the degradation of other sulfonated aromatic compounds provides insight into potential pathways. For example, in the catalytic ozonation of the antibiotic sulfachloropyridazine (B1682503), this compound was proposed as a potential degradation intermediate resulting from the cleavage of an S-N bond.

The degradation pathway via catalytic ozonation would likely involve:

Initial Attack: Ozone molecules or hydroxyl radicals attack the molecule, with the amino and hydroxyl groups being likely initial targets due to their activating, electron-donating nature.

Bond Cleavage: This can lead to the cleavage of the C-S bond, releasing the sulfonate group as sulfate, or the cleavage of the C-N bond.

Ring Opening: Subsequent attacks by oxidants lead to the opening of the aromatic ring.

Formation of Intermediates: A series of smaller organic molecules, such as short-chain carboxylic acids (e.g., oxalic acid, formic acid), are formed as intermediates before complete mineralization.

Identifying these intermediates is crucial for understanding the reaction mechanism and ensuring the complete removal of any potentially toxic byproducts.

Environmental Fate and Identification of Transformation Products

The environmental fate of this compound, a sulfonated aromatic amine, is of interest due to the widespread use of such compounds as intermediates in the synthesis of dyes and other industrial chemicals. While specific studies on the environmental persistence and transformation of this compound are notably scarce in publicly available scientific literature, the general behavior of analogous sulfonated aromatic compounds suggests that its environmental fate is governed by a combination of biotic and abiotic processes.

Sulfonated aromatic compounds are generally considered to be more resistant to biodegradation than their non-sulfonated counterparts. The presence of the sulfonic acid group increases the water solubility and polarity of the molecule, which can hinder its transport across microbial cell membranes. However, various microorganisms have been shown to degrade sulfonated aromatics under specific environmental conditions. The degradation can proceed through different enzymatic pathways, often initiated by desulfonation, hydroxylation, or cleavage of the aromatic ring.

The environmental persistence of this compound is expected to be influenced by factors such as the microbial community present, oxygen availability, pH, temperature, and the presence of other organic matter. In aerobic environments, microbial oxidation is a potential degradation pathway. Under anaerobic conditions, reductive processes may become more significant. Abiotic degradation processes such as photolysis could also contribute to its transformation in sunlit surface waters, although the extent of this contribution remains unquantified for this specific compound. Due to the limited research, one study noted that the degradation of 3-amino-4-hydroxybenzenesulfonic acid was not tested within their specific sequential anaerobic/aerobic bioreactor system, highlighting the existing data gap.

Characterization of Degradation Intermediates via Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the identification and characterization of polar and semi-polar organic molecules, making it highly suitable for studying the degradation intermediates of water-soluble compounds like this compound. While no specific LC-MS studies detailing the degradation products of this compound were found, the methodology applied to similar molecules provides a clear framework for such an investigation.

In a typical study, samples from biodegradation or photodegradation experiments would be analyzed by LC-MS. The liquid chromatography step separates the parent compound from its transformation products based on their polarity and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that aids in the definitive identification of the intermediates.

Based on the known metabolic pathways of similar compounds, such as 4-amino-3-hydroxybenzoic acid, a hypothetical degradation pathway for this compound can be proposed. The initial steps could involve hydroxylation, deamination, or desulfonation. The following table illustrates potential degradation intermediates that could be identified using LC-MS.

Hypothetical Degradation Intermediates of this compound and their Theoretical m/z Values This table is for illustrative purposes and is based on potential degradation pathways, as direct experimental data for this compound is not available.

| Potential Intermediate | Molecular Formula | Theoretical [M-H]⁻ m/z | Proposed Transformation Step |

|---|---|---|---|

| Catechol-4-sulfonic acid | C₆H₆O₅S | 190.00 | Deamination |

| 3,4-Dihydroxybenzenesulfonic acid | C₆H₆O₅S | 190.00 | Deamination and rearrangement |

| Aminocatechol | C₆H₇NO₂ | 125.05 | Desulfonation |

| Protocatechuic acid | C₇H₆O₄ | 154.03 | Hypothetical ring cleavage and subsequent reactions |

Analysis of Transformation Product Profiles in Environmental Matrices

The analysis of transformation product profiles in various environmental matrices is crucial for understanding the complete environmental impact of a chemical. For this compound, this would involve extracting the compound and its degradation products from samples of soil, water, and sediment and analyzing them using techniques like LC-MS.

The distribution and concentration of transformation products in different environmental compartments can provide insights into the dominant degradation pathways and the persistence of the intermediates. For example, the presence of certain intermediates in soil but not in water might suggest that microbial degradation in soil is a key removal mechanism. The persistence of some transformation products could also be of environmental concern, as they may be more toxic or mobile than the parent compound.

Given the absence of direct studies on this compound, the following table provides a hypothetical example of how data on the distribution of its transformation products in different environmental matrices could be presented. This illustrates the type of information that would be generated from a comprehensive environmental fate study.

Hypothetical Distribution of this compound and its Transformation Products in Environmental Matrices This data is purely illustrative and not based on experimental results for this compound.

| Compound | Concentration in Surface Water (µg/L) | Concentration in Soil (µg/kg) | Concentration in Sediment (µg/kg) |

|---|---|---|---|

| This compound | 5.2 | 15.8 | 8.1 |

| Catechol-4-sulfonic acid | 1.8 | 25.4 | 12.3 |

| Aminocatechol | <0.1 | 5.6 | 2.9 |

| Protocatechuic acid | 0.5 | 2.1 | 1.5 |

Future research employing advanced analytical techniques such as LC-MS/MS is essential to elucidate the actual environmental fate and transformation pathways of this compound. Such studies would provide the necessary data to assess its potential environmental risks and develop strategies for its monitoring and remediation if required.

Analytical Methodologies for Quantitative and Qualitative Assessment of 4 Amino 3 Hydroxybenzenesulfonic Acid in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of 4-Amino-3-hydroxybenzenesulfonic acid from complex matrices, including reaction mixtures and environmental samples. The choice of technique depends on the specific analytical goal, such as routine purity assessment, trace-level detection, or impurity identification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative determination of this compound. The development of a reliable HPLC method involves the systematic optimization of several parameters to achieve adequate separation and peak shape.

Method development for this polar, aromatic compound typically employs reversed-phase (RP) chromatography. A C8 or C18 stationary phase is often selected to provide the necessary hydrophobic interactions for retention. wu.ac.thresearchgate.net Given the compound's acidic sulfonic acid group and basic amino group, controlling the mobile phase pH is critical to ensure a consistent ionization state and achieve reproducible retention times. An acidic buffer, such as acetic or phosphate (B84403) buffer, is commonly used to suppress the ionization of the sulfonic acid group, enhancing retention on the nonpolar stationary phase. pom.go.id The mobile phase usually consists of a mixture of this aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. pom.go.id

Validation of the developed HPLC method is essential to ensure its reliability, accuracy, and precision. pom.go.id Key validation parameters, as per regulatory guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pom.go.idnih.gov Linearity is typically established across a concentration range from the LOQ to approximately 200% of the expected sample concentration, with a correlation coefficient (r²) of ≥0.999 demonstrating a strong linear relationship. wu.ac.thresearchgate.net Accuracy is assessed through recovery studies, with results generally expected to be within 90-110%. nih.gov Precision, evaluated as the relative standard deviation (RSD) of replicate measurements, should be below a pre-defined threshold, often less than 2%. pom.go.id

Table 1: Typical HPLC Method Parameters for Analysis of Aromatic Sulfonic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) wu.ac.th | Reversed-phase separation |

| Mobile Phase | Acetonitrile and 0.05 M acetic buffer pom.go.id | Elution and control of analyte ionization |

| Elution Mode | Isocratic or Gradient | Consistent or varied mobile phase composition |

| Flow Rate | 1.0 mL/min pom.go.id | Controls analysis time and separation efficiency |

| Column Temp. | 25-40 °C wu.ac.thpom.go.id | Ensures reproducible retention times |

| Detector | UV/Photo-Diode Array (PDA) at 265 nm wu.ac.th | Detection and quantification |

| Injection Vol. | 5 µL wu.ac.th | Introduction of the sample into the system |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Impurity Profiling

For applications requiring higher sensitivity and specificity, such as trace analysis or the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique couples the powerful separation capabilities of LC with the mass-resolving power of MS, providing molecular weight and structural information about the analytes.

Direct LC-MS analysis of highly polar compounds like this compound can be challenging due to poor retention on traditional reversed-phase columns. restek.com To overcome this, several strategies can be employed. One approach is chemical derivatization, where the analyte is reacted with a reagent to make it more hydrophobic and more readily retained on an RP column. shimadzu.com Another strategy is the use of alternative chromatographic modes, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which are specifically designed to retain polar compounds. helixchrom.com

LC-MS is particularly valuable for impurity profiling. During the synthesis of this compound, various related substances, such as isomers (e.g., 2-Amino-phenol-4-sulfonic acid), starting materials, or degradation products, can be formed. nih.govechemi.com LC-MS/MS, a tandem mass spectrometry technique, can be used to fragment the ions of co-eluting peaks, generating unique fragmentation patterns that act as fingerprints for definitive identification. nih.gov This allows for the precise characterization of the impurity profile, which is critical for quality control. nih.gov

Table 2: Potential Impurities and By-products in this compound Synthesis

| Compound Name | Molecular Formula | Role | Analytical Challenge |

|---|---|---|---|

| Ortho-Aminophenol | C₆H₇NO | Starting Material | High polarity, potential for poor retention |

| 4-Hydroxybenzenesulfonic acid | C₆H₆O₄S | Potential By-product | Isomeric interference, requires good chromatographic resolution |

| 2-Aminophenol-4-sulfonic acid | C₆H₇NO₄S | Isomer | Identical mass, requires chromatographic separation for differentiation |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. researchgate.net This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. researchgate.net A typical HPLC analysis that might take 10-20 minutes can often be completed in under 5 minutes using UPLC, without sacrificing separation quality. purdue.edu

For the analysis of this compound, UPLC offers a considerable advantage in throughput for quality control laboratories. The enhanced resolution allows for better separation of the main compound from closely related impurities, which might co-elute in an HPLC system.

Similar to HPLC, a pre-column derivatization step is often employed in UPLC for the analysis of amino acids and related compounds. The Waters AccQ•Tag Ultra method, for example, uses a reagent that derivatizes both primary and secondary amino acids, yielding highly stable derivatives that can be rapidly separated on an ACQUITY UPLC system with excellent resolution and sensitivity. researchgate.net This approach is well-suited for the rapid and accurate quantification of this compound in various sample matrices.

Table 3: Comparison of Typical HPLC and UPLC Performance Characteristics

| Parameter | HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution |

| Analysis Time | 10-40 min wu.ac.th | 1-10 min purdue.edu | Increased sample throughput |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures |

| Solvent Consumption | Higher | Lower | Reduced operational costs |

| System Pressure | 6,000 psi | > 15,000 psi | Enables use of smaller particles |

Electrochemical Analytical Methods

Electrochemical methods offer a powerful alternative to chromatographic techniques, providing high sensitivity, rapid response times, and the potential for miniaturization into portable sensors. These methods measure changes in electrical properties (potential, current, or charge) that occur when the analyte interacts with an electrode surface.

Cyclic Voltammetry for Redox Behavior Characterization in Sensing Applications

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox (reduction-oxidation) properties of a compound. For this compound, CV can be used to characterize its electrochemical behavior at an electrode surface, such as a glassy carbon electrode (GCE). researchgate.net

Studies on structurally similar compounds, like 4-amino-3-hydroxynaphthalene sulfonic acid, have shown that these molecules can be electropolymerized onto an electrode surface by repeatedly cycling the potential. researchgate.netnih.gov This process creates a polymer film that modifies the electrode's properties. The resulting poly(this compound)-modified electrode can exhibit enhanced electrocatalytic activity towards the oxidation or reduction of other target molecules. nih.govd-nb.info The CV of the monomer typically shows an irreversible oxidation peak corresponding to the oxidation of the amino and hydroxyl groups. researchgate.net By analyzing the relationship between the peak current and the scan rate, it's possible to determine whether the electrochemical process is diffusion-controlled or adsorption-controlled. d-nb.info Furthermore, studying the effect of pH on the peak potential can reveal the number of protons and electrons involved in the reaction. nih.govd-nb.info

Table 4: Key Parameters Obtained from Cyclic Voltammetry Studies

| Parameter | Description | Significance |

|---|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation is maximal. | Characterizes the ease of oxidation of the compound. |

| Cathodic Peak Potential (Epc) | Potential at which reduction is maximal. | Characterizes the ease of reduction of the compound/product. |

| Anodic Peak Current (Ipa) | Maximum current during the oxidation scan. | Proportional to the analyte concentration. |

| Cathodic Peak Current (Ipc) | Maximum current during the reduction scan. | Indicates the reversibility of the redox reaction. |

| Scan Rate (ν) | The rate at which the potential is swept. | Helps determine reaction mechanism (diffusion vs. adsorption). d-nb.info |

Electrochemical Impedance Spectroscopy (EIS) in Sensor Development and Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial properties of an electrode. mdpi.com In the context of sensor development for this compound, EIS is invaluable for characterizing the step-by-step fabrication of a modified electrode and for monitoring the binding of the analyte. researchgate.net

The principle of an EIS-based sensor involves measuring the impedance of the electrode system over a range of frequencies. nih.gov The data is often presented as a Nyquist plot. A typical plot for a Faradaic process (involving electron transfer) shows a semicircle at high frequencies, the diameter of which corresponds to the charge-transfer resistance (Rct), and a linear portion at low frequencies related to mass transfer processes. researchgate.net

When an electrode is modified—for instance, by electropolymerizing this compound onto its surface or by attaching a specific recognition element—the Rct value changes. Subsequent binding of the target analyte to this modified surface further alters the interface, leading to another measurable change in Rct. researchgate.net This change is the basis of the sensing signal. EIS is highly sensitive to these surface changes, making it an excellent tool for characterizing the sensor's assembly and quantifying the analyte's concentration. mdpi.comnih.gov

Table 5: Application of EIS in Sensor Characterization

| Step in Sensor Fabrication | Expected Change in Nyquist Plot | Information Gained |

|---|---|---|

| Bare Electrode | Small semicircle (low Rct) | Baseline interfacial properties. |

| Electrode Modification | Increased semicircle diameter (higher Rct) | Successful immobilization of the recognition layer, which hinders electron transfer. researchgate.net |

| Analyte Binding | Further increase in semicircle diameter (higher Rct) | Confirmation of analyte binding, which further blocks the electrode surface. |

| Blocking Agent Addition | Increased semicircle diameter | Passivation of non-specific binding sites on the electrode surface. researchgate.net |

Spectrophotometric and Colorimetric Methods for Detection and Quantification

The quantitative and qualitative assessment of this compound in research settings relies on various analytical methodologies. Among these, spectrophotometric and colorimetric methods offer accessible, rapid, and sensitive means of detection and quantification. These techniques are predicated on the molecule's interaction with electromagnetic radiation in the ultraviolet-visible (UV-Vis) range, either directly or after a chemical reaction that produces a colored product.

UV-Vis Spectrophotometry for Concentration Determination and Reaction Monitoring

UV-Vis spectrophotometry is a versatile analytical technique used for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle behind this method is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Concentration Determination:

To determine the concentration of this compound in a solution, a calibration curve is first established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A plot of absorbance versus concentration should yield a linear relationship, in accordance with the Beer-Lambert Law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Interactive Data Table: Hypothetical Calibration Data for this compound

| Standard | Concentration (mg/L) | Absorbance at λmax |

| 1 | 2.0 | 0.150 |

| 2 | 4.0 | 0.300 |

| 3 | 6.0 | 0.450 |

| 4 | 8.0 | 0.600 |

| 5 | 10.0 | 0.750 |

Reaction Monitoring:

UV-Vis spectrophotometry is also a powerful tool for monitoring the progress of chemical reactions involving this compound. As the compound is consumed or modified during a reaction, the absorbance at its λmax will change. For instance, in a sulfonation reaction of 2-aminophenol (B121084) to produce this compound, the introduction of the sulfonic acid group onto the aromatic ring will alter the electronic structure and thus the UV absorption spectrum. researchgate.net By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product, the reaction kinetics can be studied. This allows for the determination of reaction rates, the identification of reaction endpoints, and the optimization of reaction conditions. For example, the oxidation of the aminophenol structure would lead to the formation of a phenoxazinone chromophore, which has a distinct absorbance at a higher wavelength (around 434 nm), allowing for clear differentiation from the starting material. researchgate.net

Development of Colorimetric Assays based on Chemical Reactions

Colorimetric assays are a subset of spectrophotometric methods where a chemical reaction is employed to generate a colored product. The intensity of the color, which is measured by a spectrophotometer in the visible range, is proportional to the concentration of the analyte. For this compound, a highly specific and sensitive colorimetric assay could be developed based on the diazotization of its primary aromatic amino group, followed by a coupling reaction to form a stable and intensely colored azo dye. unb.cajocpr.com

Principle of the Diazotization-Coupling Reaction:

Diazotization: The primary amino group of this compound reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. cuhk.edu.hkjbiochemtech.com

Coupling: The resulting diazonium salt is then reacted with a suitable coupling agent, such as a phenol (B47542) or a naphthol derivative (e.g., N-(1-naphthyl)ethylenediamine), under alkaline or slightly acidic conditions. cuhk.edu.hk This electrophilic aromatic substitution reaction forms a highly conjugated azo compound, which is intensely colored.